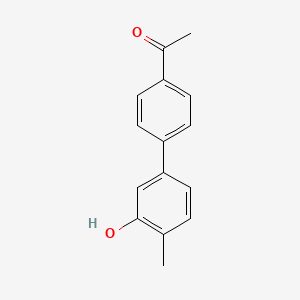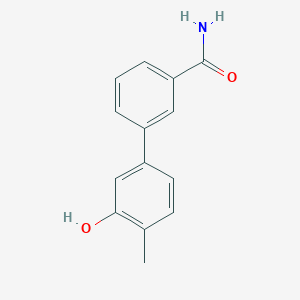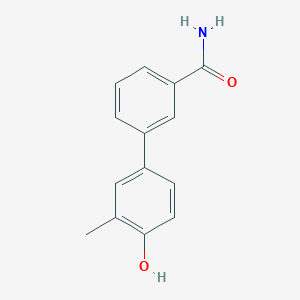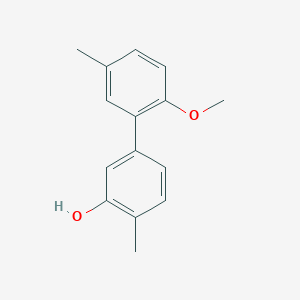
5-(4-Carboxyphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Carboxyphenyl)-2-methylphenol (also known as 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid) is a phenolic compound with a wide range of applications in the scientific research field. It is a naturally-occurring compound with a molecular formula of C9H8O3 and a molecular weight of 164.15 g/mol. It is a colorless solid with a melting point of 78-80°C. This compound is widely used in the synthesis of other compounds, such as dyes, drugs, and fragrances. It is also used in the analysis of various biological samples, such as proteins, carbohydrates, and nucleic acids. In
科学的研究の応用
5-(4-Carboxyphenyl)-2-methylphenol has a wide range of applications in the scientific research field. It is widely used in the synthesis of various compounds, such as dyes, drugs, and fragrances. It is also used in the analysis of various biological samples, such as proteins, carbohydrates, and nucleic acids. It can be used to detect and quantify a variety of compounds, such as amino acids, nucleic acids, and carbohydrates. In addition, it can be used to study the structure and function of proteins, as well as to study the metabolism of various compounds.
作用機序
The mechanism of action of 5-(4-Carboxyphenyl)-2-methylphenol is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of inflammatory mediators. In addition, it may act as a chelating agent, binding to metals and preventing their accumulation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxyphenyl)-2-methylphenol are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of inflammatory mediators. In addition, it may act as a chelating agent, binding to metals and preventing their accumulation in the body.
実験室実験の利点と制限
The advantages of using 5-(4-Carboxyphenyl)-2-methylphenol in laboratory experiments include its wide availability, low cost, and ease of synthesis. In addition, it is a stable compound, with a long shelf life. It is also a non-toxic compound, making it safe to use in laboratory experiments.
The main limitation of using 5-(4-Carboxyphenyl)-2-methylphenol in laboratory experiments is its lack of specificity. It has been shown to interact with a variety of compounds, making it difficult to determine the exact effect of the compound on a particular system. In addition, its mechanism of action is not yet fully understood, making it difficult to interpret the results of experiments using this compound.
将来の方向性
The future directions for 5-(4-Carboxyphenyl)-2-methylphenol research include further investigation into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research into the synthesis and application of this compound is needed. Furthermore, further research into the use of this compound as an antioxidant, anti-inflammatory, and chelating agent is needed. Finally, further research into the use of this compound in the analysis of various biological samples is needed.
合成法
5-(4-Carboxyphenyl)-2-methylphenol can be synthesized by a variety of methods. One of the most common methods is the condensation reaction of 4-hydroxybenzoic acid and an aldehyde, such as benzaldehyde. In this reaction, the aldehyde acts as a nucleophile, reacting with the carboxylic acid group of the 4-hydroxybenzoic acid to form the desired product. This reaction is typically carried out in an aqueous solution, at a temperature of around 100°C. Other synthesis methods include the reaction of 4-hydroxybenzoic acid with an amine or an alcohol, or the reaction of 4-hydroxybenzoic acid with an alkyl halide.
特性
IUPAC Name |
4-(3-hydroxy-4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTFUQYENCGNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683815 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-31-5 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














